Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drugs .
Mode of Action
This compound interacts with its targets, FP-2 and FP-3, by forming well-defined and stable receptor-ligand interactions . The compound exhibits remarkable binding affinity against these enzymes, which is a key factor in its antimalarial potential .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of the malaria parasite. By inhibiting the FP-2 and FP-3 enzymes, it disrupts the parasite’s ability to digest hemoglobin, a process crucial for its survival and proliferation . This leads to the death of the parasite and the prevention of malaria.
Pharmacokinetics
Future research should explore these properties through laboratory testing . This will provide crucial insights into the compound’s bioavailability and its potential as an antimalarial drug.
Result of Action
The result of the compound’s action is the inhibition of the malaria parasite’s life cycle, leading to its death . This makes the compound a promising candidate for the development of new antimalarial drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate typically involves the reaction of 2-phenylacetic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include sulfonic acids and carboxylic acids.
Reduction: The major products are amines and alcohols.
Substitution: The major products are sulfonamides and esters.
Scientific Research Applications
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylpropanoate
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylbutanoate
Uniqueness
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is unique due to its specific structural features, such as the presence of both a sulfonyl group and a phenylacetate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYIDMOVZKCDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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